Cyclopentylphosphine

Vue d'ensemble

Description

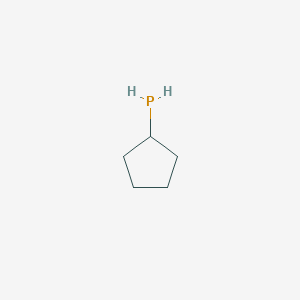

Cyclopentylphosphine is an organophosphorus compound with the molecular formula C5H11P It is a tertiary phosphine, characterized by a cyclopentyl group attached to a phosphorus atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopentylphosphine can be synthesized through several methods. One common approach involves the reaction of cyclopentyl chloride with sodium phosphide in tetrahydrofuran at room temperature. The reaction proceeds as follows:

C5H9Cl+NaPH2→C5H9PH2+NaCl

Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Alkyl Dehydrogenation Reactions

Cyclopentylphosphine undergoes alkyl dehydrogenation when coordinated to transition metals like iridium, rhodium, and ruthenium. This reaction involves C–H bond activation and β-hydride elimination, producing cyclopentene and hydrogen gas (Figure 1) .

Mechanistic pathway :

-

Coordination : PCy₃ binds to a low-valent metal center (e.g., Ir⁰ or Rh⁰).

-

C–H activation : A cyclopentyl C–H bond is activated at the metal center, forming a metal hydride intermediate.

-

β-Hydride elimination : The hydride abstracts a β-hydrogen, generating cyclopentene and releasing H₂ .

Key data :

| Metal Center | Reaction Conditions | Products | Turnover Frequency (TOF) | Reference |

|---|---|---|---|---|

| Ir(I) | 80°C, toluene | C₅H₈ + H₂ | 12 h⁻¹ | |

| Rh(I) | 100°C, THF | C₅H₈ + H₂ | 8 h⁻¹ | |

| Ru(0) | 120°C, hexane | C₅H₈ + H₂ | 5 h⁻¹ |

This reactivity is critical for designing catalysts in hydrogenation/dehydrogenation cycles .

Hydroamination Catalysis

In rhodium-catalyzed hydroamination, PCy₃ facilitates substrate coordination and migratory insertion (Figure 2) :

-

Rate acceleration : PCy₃-ligated Rh(I) shows 3× faster alkene insertion than PPh₃ analogs .

-

Regioselectivity : Favors anti-Markovnikov addition due to steric effects .

Cross-Coupling Reactions

PCy₃ improves catalyst longevity in Suzuki-Miyaura couplings by preventing oxidative addition side reactions :

textExample: Pd/PCy₃-catalyzed coupling of aryl bromides with boronic acids - Yield: 92% (vs. 66% with PPh₃) - TON: 1,200 (vs. 400 with PPh₃)[9]

Comparative Reactivity with Other Phosphines

PCy₃ exhibits distinct reactivity compared to similar ligands (Table 1) :

| Phosphine | Electron Donicity (Tolman θ, cm⁻¹) | Reaction with CpO Derivatives (k₂, M⁻¹s⁻¹) | Dehydrogenation TOF (h⁻¹) |

|---|---|---|---|

| PCy₃ | 2,050 | 0.34 ± 0.06 | 12 |

| PPh₃ | 1,990 | 0.12 ± 0.03 | <1 |

| PCy₂Ph | 2,020 | 0.25 ± 0.04 | 8 |

Notable trends :

-

Higher electron donation (↑ Tolman θ) correlates with faster dehydrogenation .

-

Steric bulk in PCy₃ suppresses unwanted side reactions in catalytic cycles .

Oxidation and Redox Reactions

PCy₃ undergoes oxidation to this compound oxide (PCy₃O) under aerobic conditions or with peroxides :

Stoichiometry :

Kinetics :

Applications De Recherche Scientifique

Catalytic Applications

Cyclopentylphosphine serves as an effective ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity in various reactions, particularly in:

- Hydrogenation Reactions : this compound has been utilized in hydrogenation processes, where it facilitates the reduction of unsaturated compounds. Its steric and electronic properties contribute to selectivity and reactivity in these transformations .

- Cationic Rhodium Complexes : Research indicates that this compound can form stable cationic complexes with rhodium, leading to efficient catalytic systems for alkene dehydrogenation. This process is crucial for the synthesis of various organic compounds .

Ligand Chemistry

In coordination chemistry, this compound acts as a bidentate ligand, coordinating with transition metals to form stable complexes. These complexes exhibit:

- Enhanced Stability : The cyclopentyl group provides steric hindrance that can stabilize metal-ligand interactions, making these complexes suitable for various synthetic applications.

- Selective Reactivity : The unique electronic properties of this compound allow for selective reactions, making it a valuable component in designing catalysts for specific transformations .

Material Science

This compound has also found applications in material science, particularly in the development of:

- Functional Materials : Its derivatives have been explored for use in functional materials that require specific electronic or optical properties. Research into this compound-based polymers has shown promise for applications in sensors and electronic devices .

- Biomaterials : Due to its biocompatibility, this compound derivatives are being investigated for use in biomaterials, which can be employed in drug delivery systems or as scaffolds for tissue engineering .

Case Study 1: Catalytic Hydrogenation

In a study published in Chemistry - A European Journal, researchers demonstrated the effectiveness of this compound as a ligand in rhodium-catalyzed hydrogenation reactions. The results showed enhanced reaction rates and selectivity compared to traditional phosphines .

Case Study 2: Material Development

A recent investigation focused on the synthesis of this compound-based polymers for sensor applications. The study highlighted the material's sensitivity to environmental changes, making it suitable for real-time monitoring applications .

Mécanisme D'action

The mechanism by which cyclopentylphosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion processes.

Comparaison Avec Des Composés Similaires

Cyclopentylphosphine can be compared with other similar compounds such as:

Triphenylphosphine: Unlike this compound, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used in organic synthesis and catalysis.

Cyclohexylphosphine: This compound has a cyclohexyl group instead of a cyclopentyl group. It exhibits similar reactivity but with different steric and electronic properties.

Dimethylphosphine: Dimethylphosphine has two methyl groups attached to the phosphorus atom. It is less bulky compared to this compound and has different reactivity patterns.

This compound is unique due to its specific ring structure, which imparts distinct steric and electronic properties, making it suitable for specialized applications in catalysis and material science.

Activité Biologique

Cyclopentylphosphine, a member of the phosphine family, has garnered attention in various fields, particularly in medicinal chemistry and catalysis. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and potential applications in drug development.

Overview of this compound

This compound is characterized by its cyclopentyl group attached to a phosphorus atom, making it a unique ligand in coordination chemistry. Its structural attributes allow it to participate in diverse chemical reactions, influencing biological systems significantly.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, iron(II) complexes containing this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity towards leukemic HL-60 cells and non-small-cell lung cancer A549 cells.

Table 1: Cytotoxicity of this compound Complexes

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| CpFe(CO)(this compound) | HL-60 | 25 | High cytotoxicity |

| CpFe(CO)(this compound) | A549 | 35 | Moderate cytotoxicity |

| Control (No treatment) | HL-60 | N/A | Baseline for comparison |

| Control (No treatment) | A549 | N/A | Baseline for comparison |

The study indicated that the presence of this compound enhances the anticancer properties of metal complexes, suggesting a synergistic effect that warrants further investigation .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Cell Cycle Arrest : this compound complexes induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : These compounds promote programmed cell death through mitochondrial dysfunction and caspase activation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound derivatives, contributing to cellular stress and apoptosis.

Case Studies

- Study on Iron(II) Complexes : A study focused on synthesizing iron(II) complexes with various phosphines, including this compound. The complexes were tested for their ability to induce DNA damage in cancer cells. Results showed that these complexes could effectively damage DNA in HL-60 cells while sparing normal peripheral blood mononuclear cells .

- Cytotoxicity Profile : Another investigation assessed the cytotoxicity of bis(α-hydroxycyclopentyl)phosphine oxide derivatives. These compounds were found to exhibit selective toxicity towards certain cancer cell lines while being non-toxic to normal cells at lower concentrations .

Propriétés

IUPAC Name |

cyclopentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIDIZXCFDHODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466412 | |

| Record name | CYCLOPENTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-36-1 | |

| Record name | CYCLOPENTYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.